N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide
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Overview
Description
N-(2,4-Difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a difluorobenzyl group, and a phenylsulfonyl moiety
Preparation Methods
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the thiophene ring.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized thiophene derivatives, reduced thiophene derivatives, and substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The phenylsulfonyl group and the thiophene ring can bind to enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide
2,4-Difluorobenzyl alcohol
2,4-Difluorobenzaldehyde
Uniqueness: N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its thiophene core and phenylsulfonyl moiety provide distinct chemical properties that differentiate it from similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(2,4-difluorophenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3S2/c1-23(28(25,26)15-5-3-2-4-6-15)17-9-10-27-18(17)19(24)22-12-13-7-8-14(20)11-16(13)21/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQKPQJLAXEMCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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